2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a thiadiazole ring, and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to introduce the thiadiazole ring. Finally, the propylsulfonyl group is added through a sulfonation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced thiadiazole compounds, and substituted phenoxy derivatives .
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethanamine: Similar structure but lacks the thiadiazole ring and propylsulfonyl group.
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride: Contains an ethoxy group and morpholine ring instead of the methoxyphenoxy and thiadiazole groups.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Properties
Molecular Formula |
C15H19N3O5S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O5S2/c1-4-9-25(20,21)15-18-17-14(24-15)16-13(19)10(2)23-12-8-6-5-7-11(12)22-3/h5-8,10H,4,9H2,1-3H3,(H,16,17,19) |
InChI Key |
ZHSGENKQJZWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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